molecular formula C3HBr2ClN2 B13446217 3,5-dibromo-4-chloro-1H-pyrazole

3,5-dibromo-4-chloro-1H-pyrazole

Cat. No.: B13446217
M. Wt: 260.31 g/mol
InChI Key: ATCYERRRANKPPS-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-chloro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. The presence of bromine and chlorine atoms in this compound makes it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-4-chloro-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically occur under mild conditions and offer high yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-chloro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, chlorine, hydrazines, and 1,3-dicarbonyl compounds. Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cycloaddition reactions can produce fused heterocyclic compounds .

Mechanism of Action

The mechanism of action of 3,5-dibromo-4-chloro-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms allows the compound to form strong interactions with these targets, leading to inhibition or activation of specific pathways . The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-4-chloro-1H-pyrazole is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity and versatility in various chemical reactions. This combination of halogens makes it a valuable compound for research and industrial applications .

Biological Activity

3,5-Dibromo-4-chloro-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

  • Molecular Formula : C₃H₃Br₂ClN₂
  • Molecular Weight : 230.37 g/mol
  • Structure : The compound features bromine and chlorine substituents on the pyrazole ring, which enhance its reactivity and interaction with biological targets.

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The halogen atoms in its structure are believed to enhance binding affinity to microbial targets, potentially leading to effective inhibition of growth in various pathogens.

Anticancer Activity
Several studies have explored the anticancer potential of this compound. Its ability to interact with cellular processes makes it a candidate for further investigation in cancer therapeutics. For example, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models.

The presence of halogen substituents facilitates interactions through halogen bonding, which can influence the compound's affinity for enzymes and receptors involved in critical biological pathways. This mechanism is crucial for understanding how this compound exerts its biological effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of various pathogens
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionTargets specific enzymes related to phospholipidosis

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating its potential as an alternative antimicrobial agent.
  • Anticancer Potential : In vitro studies using human cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analyses revealed that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Properties

Molecular Formula

C3HBr2ClN2

Molecular Weight

260.31 g/mol

IUPAC Name

3,5-dibromo-4-chloro-1H-pyrazole

InChI

InChI=1S/C3HBr2ClN2/c4-2-1(6)3(5)8-7-2/h(H,7,8)

InChI Key

ATCYERRRANKPPS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NN=C1Br)Br)Cl

Origin of Product

United States

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